molecular formula C11H18O4 B1532445 Methyl 5-oxo-4-propanoylheptanoate CAS No. 1258640-79-7

Methyl 5-oxo-4-propanoylheptanoate

Cat. No.: B1532445
CAS No.: 1258640-79-7
M. Wt: 214.26 g/mol
InChI Key: XMOXOHILIYTVHS-UHFFFAOYSA-N
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Description

Methyl 5-oxo-4-propanoylheptanoate is a branched-chain methyl ester characterized by a seven-carbon backbone (heptanoate) with a ketone group at position 5 and a propanoyl (3-oxopropanoyl) substituent at position 2. While direct experimental data on this specific compound are absent in the provided evidence, its structural analogs—such as diterpenoid methyl esters, fatty acid methyl esters, and cyclic esters—offer insights into its physicochemical behavior and comparative attributes .

Properties

IUPAC Name

methyl 5-oxo-4-propanoylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)6-7-11(14)15-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXOHILIYTVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CCC(=O)OC)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-4-propanoylheptanoate typically involves the esterification of 5-oxo-4-propanoylheptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-4-propanoylheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Pharmaceutical Applications

a. Precursor for Drug Development
Methyl 5-oxo-4-propanoylheptanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for modifications that lead to biologically active molecules, particularly in the development of drugs targeting metabolic disorders and cardiovascular diseases.

b. Antihypertensive Agents
Research indicates that derivatives of this compound exhibit potential antihypertensive properties. Peptides synthesized from this compound have shown inhibitory effects on human plasma renin, suggesting their utility in treating hypertension . This application is particularly relevant given the global prevalence of hypertension and the need for effective therapeutic agents.

Nutraceutical Applications

a. Flavoring Agent
Due to its ester nature, this compound can be used as a flavoring agent in food products. Its pleasant aroma and taste profile make it suitable for incorporation into various food formulations, enhancing sensory attributes without compromising safety or nutritional value.

b. Dietary Supplements
The compound may also find applications in dietary supplements aimed at improving metabolic health. Its potential role in modulating metabolic pathways could be leveraged to develop supplements that promote weight management or enhance energy metabolism.

Industrial Applications

a. Chemical Synthesis
In industrial settings, this compound can be utilized as a building block for synthesizing other organic compounds. Its reactivity allows for the production of a variety of derivatives that can be employed in different chemical processes, including polymerization and the manufacture of agrochemicals.

b. Solvent Properties
The compound's solvent characteristics make it useful in various chemical reactions where traditional solvents may not be effective. Its ability to dissolve a wide range of organic compounds enhances its utility in laboratory and industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-4-propanoylheptanoate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-oxo-4-propanoylheptanoate with methyl esters of varying complexity, focusing on structural features, sources, and functional roles.

Table 1: Comparative Analysis of Methyl Esters

Compound Name Key Functional Groups Source/Application Analytical Methods Used Reference
This compound Ketone, propanoyl, methyl ester Hypothetical: Synthetic intermediate Inferred: NMR, GC-MS, HPLC N/A
Sandaracopimaric acid methyl ester Diterpenoid acid, methyl ester Austrocedrus chilensis resin (natural) GC, mass spectrometry
Torulosic acid methyl ester Labdane diterpene, methyl ester Plant resins, antimicrobial studies GC, PCA analysis
Methyl palmitate Saturated fatty acid methyl ester Plant extracts (e.g., LM extract) GC-MS
Methyl shikimate Cyclohexene carboxylic acid ester Synthetic/biological pathways HPLC, NMR, FTIR

Key Observations

Structural Complexity: this compound’s branched chain and dual carbonyl groups differentiate it from linear fatty acid esters (e.g., methyl palmitate) and cyclic esters (e.g., methyl shikimate). Its structure aligns more closely with diterpenoid esters like sandaracopimaric acid methyl ester, which feature rigid bicyclic frameworks .

Natural vs. Synthetic Origins: Unlike naturally occurring diterpenoid esters (e.g., Austrocedrus chilensis resin compounds ), this compound is likely synthetic. Its propanoyl and ketone groups suggest utility in asymmetric synthesis or as a chiral building block, akin to methyl shikimate’s role in aromatic compound production .

Analytical Challenges: The compound’s branched structure may complicate chromatographic separation (GC/HPLC) compared to linear esters. Diterpenoid methyl esters in Austrocedrus chilensis were resolved using GC with mass spectral matching , whereas methyl shikimate required NMR and FTIR for structural confirmation .

Biological Activity: While methyl palmitate and diterpenoid esters exhibit antimicrobial or ecological roles , the bioactivity of this compound remains speculative. Its ketone group could enhance reactivity in drug precursor synthesis.

Biological Activity

Methyl 5-oxo-4-propanoylheptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a ketone functional group and an ester linkage. The molecular formula can be represented as C11H18O3C_{11}H_{18}O_3. This compound belongs to a class of molecules known for their diverse biological activities, particularly in anticancer and anti-inflammatory applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate aldehydes or ketones with methyl esters under acidic or basic conditions.
  • Michael Addition : Utilizing nucleophilic addition reactions to form the carbon-carbon bonds necessary for the heptanoate chain.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, particularly in the context of cancer treatment and inflammation modulation.

Anticancer Activity

Several studies have investigated the anticancer properties of methyl esters similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent antiproliferative activity .
CompoundIC50 (HCT-116)IC50 (MCF-7)
Compound A3.23 μg/mL2.3 μg/mL
Compound B1.9 μg/mL6.62 μg/mL
Compound C7.52 μg/mLNot tested

The mechanism of action for compounds similar to this compound often involves:

  • Inhibition of Key Enzymes : Many derivatives inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cancer cells.
  • Induction of Apoptosis : These compounds can trigger programmed cell death pathways, leading to reduced tumor growth.
  • Disruption of Cell Cycle : By interfering with cell cycle regulation, these compounds prevent cancer cells from proliferating effectively.

Case Studies

  • Study on Quinoxaline Derivatives : A series of quinoxaline derivatives were synthesized and tested for their anticancer properties, revealing that structural modifications significantly influenced their biological activity . The study highlighted the importance of the quinoxaline scaffold in enhancing anticancer efficacy.
  • Dipeptidyl Peptidase IV Inhibition : Research has shown that related compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes management and cancer progression . This suggests a dual therapeutic potential for compounds like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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